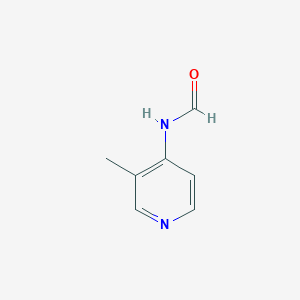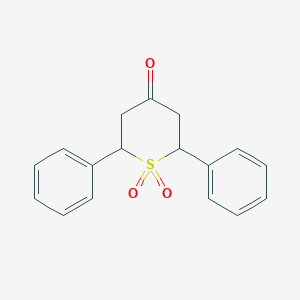
2,6-Diphenyltetrahydrothiopyran-4-one s,s-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diphenyltetrahydrothiopyran-4-one s,s-dioxide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a sulfur-containing heterocyclic compound that can be synthesized through various methods.
Wissenschaftliche Forschungsanwendungen
2,6-Diphenyltetrahydrothiopyran-4-one s,s-dioxide has been extensively studied for its potential applications in various fields. This compound has shown promising results in the field of organic electronics, where it can be used as a building block for the synthesis of organic semiconductors. Additionally, 2,6-Diphenyltetrahydrothiopyran-4-one s,s-dioxide has been studied for its potential applications in the field of optoelectronics, where it can be used as a photosensitizer for solar cells.
Wirkmechanismus
The mechanism of action of 2,6-Diphenyltetrahydrothiopyran-4-one s,s-dioxide is not fully understood. However, studies have shown that this compound can act as an electron donor or acceptor, depending on the surrounding environment. Additionally, 2,6-Diphenyltetrahydrothiopyran-4-one s,s-dioxide has been shown to exhibit good charge transport properties, making it a promising candidate for use in organic electronic devices.
Biochemische Und Physiologische Effekte
Studies have shown that 2,6-Diphenyltetrahydrothiopyran-4-one s,s-dioxide does not exhibit any significant biochemical or physiological effects. However, further studies are needed to fully understand the potential effects of this compound on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-Diphenyltetrahydrothiopyran-4-one s,s-dioxide has several advantages for use in lab experiments. This compound is relatively easy to synthesize and can be obtained in high yields. Additionally, 2,6-Diphenyltetrahydrothiopyran-4-one s,s-dioxide exhibits good solubility in common organic solvents, making it easy to handle in the lab. However, the limitations of this compound include its potential toxicity and the lack of understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 2,6-Diphenyltetrahydrothiopyran-4-one s,s-dioxide. One potential direction is the synthesis of new derivatives of this compound with improved properties for use in organic electronic devices. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential effects on living organisms. Finally, the potential applications of 2,6-Diphenyltetrahydrothiopyran-4-one s,s-dioxide in other fields, such as catalysis and materials science, should also be explored.
Conclusion:
In conclusion, 2,6-Diphenyltetrahydrothiopyran-4-one s,s-dioxide is a promising compound with potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully understand the potential of 2,6-Diphenyltetrahydrothiopyran-4-one s,s-dioxide in various fields.
Synthesemethoden
The synthesis of 2,6-Diphenyltetrahydrothiopyran-4-one s,s-dioxide can be achieved through various methods. One of the most commonly used methods involves the reaction of 2,6-diphenyl-4H-thiopyran-4-one with hydrogen peroxide in the presence of a catalyst. The reaction produces 2,6-Diphenyltetrahydrothiopyran-4-one s,s-dioxide as the main product.
Eigenschaften
CAS-Nummer |
103225-43-0 |
|---|---|
Produktname |
2,6-Diphenyltetrahydrothiopyran-4-one s,s-dioxide |
Molekularformel |
C17H16O3S |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
1,1-dioxo-2,6-diphenylthian-4-one |
InChI |
InChI=1S/C17H16O3S/c18-15-11-16(13-7-3-1-4-8-13)21(19,20)17(12-15)14-9-5-2-6-10-14/h1-10,16-17H,11-12H2 |
InChI-Schlüssel |
UEPWZKMHEHTBRW-UHFFFAOYSA-N |
SMILES |
C1C(S(=O)(=O)C(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
C1C(S(=O)(=O)C(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Synonyme |
2,6-Diphenyltetrahydrothiopyran-4-one s,s-dioxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



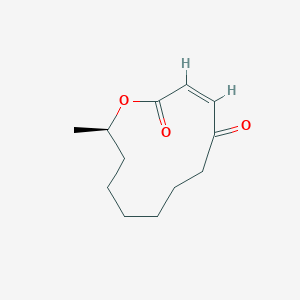

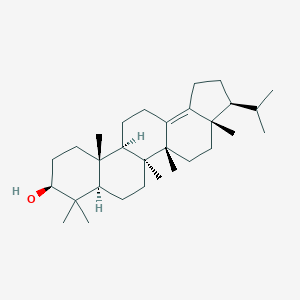
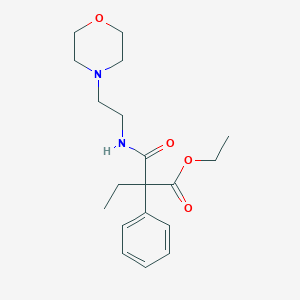

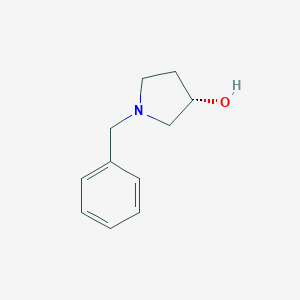
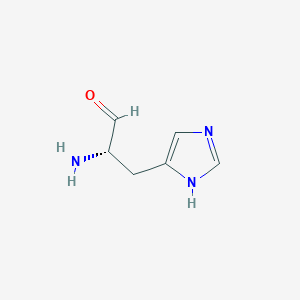
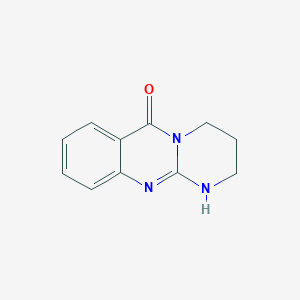
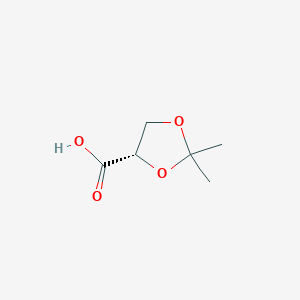
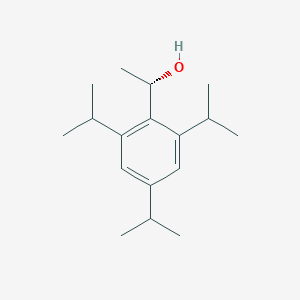
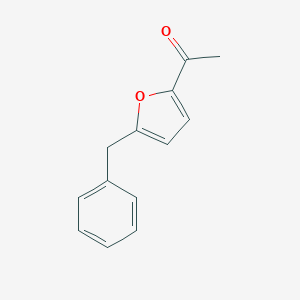
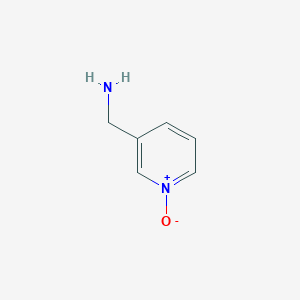
![4-(4-Methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B8682.png)
